molecular formula C22H29N3O6S B1678493 Pivampicillin CAS No. 33817-20-8

Pivampicillin

Cat. No. B1678493
CAS RN: 33817-20-8
M. Wt: 463.5 g/mol
InChI Key: ZEMIJUDPLILVNQ-KRWWSPQJSA-N
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Description

Pivampicillin is a pivaloyloxymethyl ester of ampicillin . It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .


Molecular Structure Analysis

Pivampicillin has a chemical formula of C22H29N3O6S and a molar mass of 463.55 g·mol−1 . The IUPAC name for Pivampicillin is 2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-{[(2R)-2-amino-2-phenyl-acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .


Chemical Reactions Analysis

Pivampicillin is an inactive pro-drug, which is converted during its absorption from the gastrointestinal tract to the microbiologically active ampicillin, together with formaldehyde and pivalic acid, by non-specific esterases present in most body tissues . More than 99% of the absorbed Pivampicillin is converted to ampicillin within 15 minutes of absorption .

Scientific Research Applications

Pivampicillin in Pregnancy and Birth Outcome

  • A study by Larsen et al. (2000) evaluated the safety of administering pivampicillin during pregnancy, particularly its effects on congenital malformations, preterm delivery, and low birth weight. The study addressed concerns about the carnitine depleting effect of the pivaloyl moiety in pivampicillin (Larsen et al., 2000).

Pivampicillin in Urology

  • Research by Ohkoshi et al. (1974) discussed the use of pivampicillin in urology, specifically its effectiveness in treating urinary tract infections. This study compared the blood level and urinary concentration of pivampicillin with those of ampicillin (Ohkoshi et al., 1974).

Pivampicillin and Ampicillin Bioavailability

  • Chanteux et al. (2005) investigated how pivampicillin, as an ester of ampicillin, enhances the oral bioavailability of ampicillin. The study used polarized Caco-2 cells to examine the absorption and conversion processes of pivampicillin into ampicillin (Chanteux et al., 2005).

Clinical Efficacy in Respiratory and Urinary Tract Infections

  • Pivampicillin's effectiveness in treating respiratory and urinary tract infections was explored by Danø and Hansen (1973). The study highlighted its advantages over ampicillin in terms of higher blood levels and fewer side effects (Danø & Hansen, 1973).

Degradation and Interaction Studies

  • A study by Bundgaard and Klixbüll (1985) focused on the degradation of pivampicillin in buffer and plasma solutions, providing insights into its stability and interaction with other substances (Bundgaard & Klixbüll, 1985).

Carnitine Deficiency and Pivampicillin

  • Holme et al. (1989) investigated the impact of pivampicillin and pivmecillinam therapy on serum carnitine concentration and muscle carnitine levels. This study revealed significant reductions in serum carnitine concentration and increases in acylcarnitine excretion, highlighting metabolic implications (Holme et al., 1989).

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMIJUDPLILVNQ-ZXFNITATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26309-95-5 (mono-hydrochloride)
Record name Pivampicillin [INN:BAN]
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DSSTOX Substance ID

DTXSID1045459
Record name Pivampicillin
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Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pivampicillin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.54e-02 g/L
Record name Pivampicillin
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Mechanism of Action

Ampicillin (the active metabolite of pivampicillin) has a bactericidal action resulting from inhibition of cell wall mucopeptide biosynthesis.
Record name Pivampicillin
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Product Name

Pivampicillin

CAS RN

33817-20-8
Record name Pivampicillin
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Record name Pivampicillin [INN:BAN]
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Record name Pivampicillin
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Record name Pivampicillin
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Record name PIVAMPICILLIN
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Record name Pivampicillin
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URL http://www.hmdb.ca/metabolites/HMDB0015542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,710
Citations
E Holme, CE Jacobson, I Nordin, J Greter, S Lindstedt… - The Lancet, 1989 - Elsevier
Short-term administration of pivampicillin and pivmecillinam resulted in a reduction of serum carnitine concentration and an increase in excretion of acylcarnitine in urine. These …
Number of citations: 199 www.sciencedirect.com
Eickhoff, Walter - BJU international, 1999 - Wiley Online Library
… be an excellent alternative to pivampicillin; it is … pivampicillin treatment. Thus the purpose of the present study was to compare ciprofloxacin 500 mg orally twice daily with pivampicillin …
M Ehrnebo, SO Nilsson, LO Boréus - Journal of pharmacokinetics and …, 1979 - Springer
Five healthy fasting male subjects were each given single doses of intravenous ampicillin (471 mg), oral ampicillin tablets (495 mg), oral bacampicillin hydrochloride tablets (562 mg …
Number of citations: 91 link.springer.com
B Melegh, J Kerner, LL Bieber - Biochemical pharmacology, 1987 - Elsevier
Pivampicillin treatment of seven children (five boys and two girls) for 7 days significantly reduced the amounts of total acid-soluble carnitine, free carnitine, and long-chain acylcarnitines …
Number of citations: 124 www.sciencedirect.com
J Sjövall, L Magni, T Bergan - Antimicrobial agents and …, 1978 - Am Soc Microbiol
Bacampicillin, a new oral prodrug which in vivo is rapidly transformed to ampicillin, was compared with ampicillin, pivampicillin, and amoxycillin in a randomized cross-over study on 11 …
Number of citations: 92 journals.asm.org
H JERNELIUS, JAN ZBORNIK… - Acta Medica …, 1988 - Wiley Online Library
The clinical and bacteriological effects of 1 and 3 weeks' pivampicillin plus pivmecillinam treatment were compared in a double‐blind, randomized study of patients with acute …
Number of citations: 62 onlinelibrary.wiley.com
H Chanteux, MP Mingeot-Leclercq… - Journal of …, 2003 - academic.oup.com
Aims: To determine the intracellular accumulation in a macrophage cell line of ampicillin and ampicillin esters, and to measure their activity against intracellular Listeria monocytogenes. …
Number of citations: 15 academic.oup.com
JM Ensink, WR Klein, DJ Mevius… - Journal of Veterinary …, 1992 - Wiley Online Library
… pivampicillin and amoxicillin were studied after oral administration to four healthy adult horses. Pivampicillin, … Orally administered pivampicillin' and amoxicillin were rapidly absorhed. A …
Number of citations: 64 onlinelibrary.wiley.com
H Hey, P Matzen, JT Andersen… - British journal of …, 1979 - Wiley Online Library
… pivampicillin base are used. The absorption is the same after pivampicillin hydrochloride and pivampicillin … rapid conversion in the stomach of the pivampicillin base to the hydrochloride. …
Number of citations: 41 bpspubs.onlinelibrary.wiley.com
K Roholt, B Nielsen, E Kristensen - Antimicrobial Agents and …, 1974 - Am Soc Microbiol
… pivampicillin hydrochloride and ampicillin trihydrate, administered in capsules to healthy volunteers, indicated that pivampicillin … 6.8 gg/ml at 56 min with pivampicillin and 1.96,ug/ml at 1 …
Number of citations: 35 journals.asm.org

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